

Comparative Analysis of Benzo[d]thiazol-6-ylmethanol: A Spectroscopic Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzo[d]thiazol-6-ylmethanol*

Cat. No.: *B011606*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for benzothiazole derivatives, with a predictive focus on **Benzo[d]thiazol-6-ylmethanol**. Due to the limited availability of direct experimental data for **Benzo[d]thiazol-6-ylmethanol**, this document leverages spectral information from closely related isomers and analogues to forecast its characteristic spectroscopic features. This approach offers a valuable reference for the identification and characterization of this compound in research and development settings.

Comparison of NMR and Mass Spectrometry Data

The following tables summarize the available ^1H NMR, ^{13}C NMR, and mass spectrometry data for several benzothiazole derivatives. This data serves as a basis for predicting the spectral properties of **Benzo[d]thiazol-6-ylmethanol**.

Table 1: ^1H NMR Data of Benzothiazole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one[1]	DMSO-d ₆	2.40 (s, 3H, CH ₃), 7.42–8.18 (m, 7H, Ar-H), 9.19 (s, 1H, pyran-H)
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]	DMSO-d ₆	7.46–8.21 (m, 8H, Ar-H), 9.26 (s, 1H, pyran-H)
N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide[3]	DMSO-d ₆	4.85 (s, 2H, -CH ₂ -), 7.33 (t, J = 7.3 Hz, 1H, benzothiazole-H), 7.47 (t, J = 7.8 Hz, 1H, benzothiazole-H), 7.62 (d, J = 7.1 Hz, 2H, benzene-H), 7.79 (d, J = 7.9 Hz, 1H, benzothiazole-H), 8.02 (d, J = 7.9 Hz, 1H, benzothiazole-H), 8.14 (d, J = 7.0 Hz, 2H, benzene-H)
Benzothiazole[4]	CDCl ₃	7.46 (m, 1H), 7.51 (m, 1H), 7.94 (m, 1H), 8.14 (m, 1H), 8.971 (s, 1H)

Table 2: ¹³C NMR Data of Benzothiazole Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm)
3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one[1]	DMSO-d ₆	20.8 (CH ₃), 116.5, 119.0, 120.0, 122.7, 123.0, 124.5, 125.9, 127.2, 128.6, 130.2, 135.2, 136.4, 142.4, 152.4 (aromatic C), 160.0 (C=N), 160.4 (C=O)
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]	DMSO-d ₆	116.7, 119.2, 119.8, 122.7, 123.0, 125.7, 125.9, 127.2, 130.7, 134.2, 136.4, 142.5, 152.4, 153.8 (aromatic C), 159.9 (C=N), 160.1 (C=O)
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivative[5]	CDCl ₃	42.6, 103.1, 103.2, 114.9, 115.9, 116.0, 116.3, 122.2, 123.0, 124.4, 129.0, 131.3, 131.4, 135.8, 147.8, 156.9, 157.3, 160.2, 169.2

Table 3: Mass Spectrometry Data of Benzothiazole Derivatives

Compound	Ionization Mode	m/z (relative intensity, %)
3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one[1]	El	293 [M] ⁺ (100)
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one[2]	El	279 [M] ⁺ (4.06), 105 (100), 77 (58.06)
Benzothiazole[6]	El	135 [M] ⁺ (100), 108 (34.6), 82 (12.4), 69 (23.1)

Predicted Spectroscopic Data for Benzo[d]thiazol-6-ylmethanol

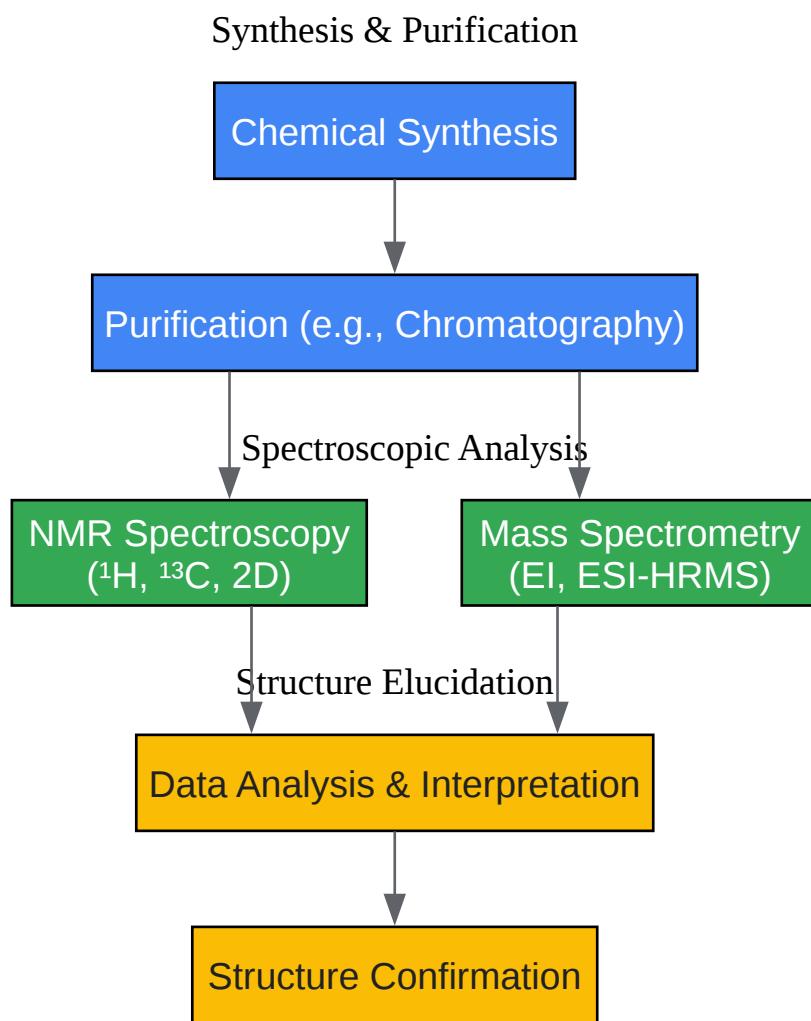
Based on the analysis of the related compounds, the following are the predicted key spectroscopic features for **Benzo[d]thiazol-6-ylmethanol**:

- ^1H NMR: The spectrum is expected to show signals for the three aromatic protons on the benzothiazole ring system, a singlet for the benzylic methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O. The chemical shifts of the aromatic protons will be influenced by the position of the hydroxymethyl group.
- ^{13}C NMR: The spectrum should display signals for the eight carbon atoms. The hydroxymethyl group will introduce a signal around 60-65 ppm. The aromatic carbons will appear in the typical region of 110-155 ppm.
- Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 165, corresponding to the molecular weight of **Benzo[d]thiazol-6-ylmethanol** (C₈H₇NOS).^[7] Common fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the thiazole ring.

Experimental Protocols

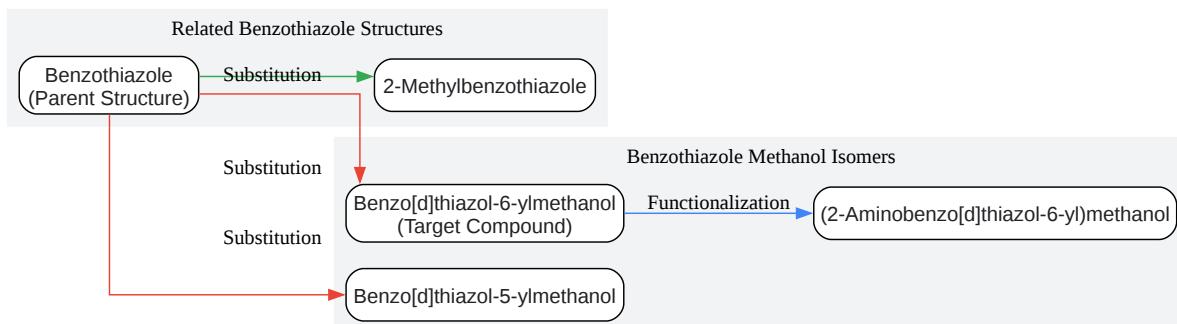
The following are generalized experimental protocols for NMR and mass spectrometry analysis based on the referenced literature.

NMR Spectroscopy


^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.^{[3][8]} Samples are dissolved in a deuterated solvent, commonly CDCl₃ or DMSO-d₆.^{[1][2][8]} Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[8] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete spectral assignment.^[9]

Mass Spectrometry

Mass spectra are generally obtained using an electron ionization (EI) source.^{[1][2]} For more sensitive analysis, especially for determining the accurate mass, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (HRMS) is used.^{[3][5]}


Visualizing Analytical Workflows and Structural Relationships

The following diagrams illustrate the general workflow for compound characterization and the structural comparison of benzothiazole isomers.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis, purification, and structural elucidation using NMR and mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Structural relationships between **Benzo[d]thiazol-6-ylmethanol** and other compared benzothiazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Benzothiazole [webbook.nist.gov]

- 7. Benzo[d]thiazol-5-ylmethanol | C8H7NOS | CID 22281733 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Complete ¹H and ¹³C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Benzo[d]thiazol-6-ylmethanol: A Spectroscopic Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011606#benzo-d-thiazol-6-ylmethanol-nmr-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com